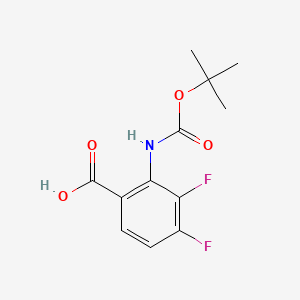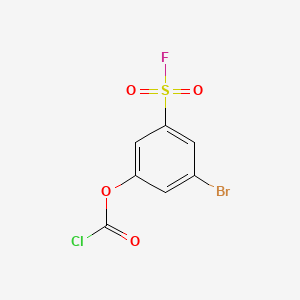![molecular formula C8H7BrClN3 B13525241 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2505689-29-0](/img/structure/B13525241.png)
6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 7th position on the imidazo[4,5-b]pyridine ring. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.
Methylation: The methyl group at the 7th position can be introduced using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The bromine and chloromethyl groups can be involved in oxidation and reduction reactions, respectively, to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is used as a building block in organic synthesis to create more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases due to their ability to interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom, which may reduce its biological activity.
6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, affecting its chemical reactivity.
Uniqueness
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
2505689-29-0 |
|---|---|
分子式 |
C8H7BrClN3 |
分子量 |
260.52 g/mol |
IUPAC 名称 |
6-bromo-2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(9)3-11-8-7(4)12-6(2-10)13-8/h3H,2H2,1H3,(H,11,12,13) |
InChI 键 |
SERNXZIZRBJJOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
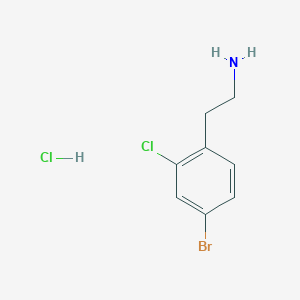
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

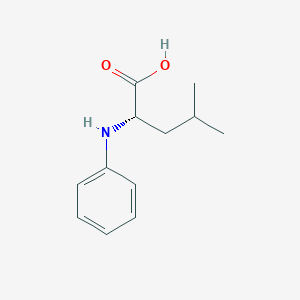
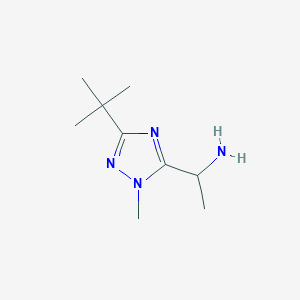
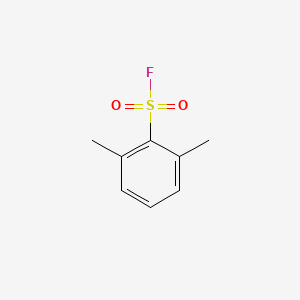

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

